Biophysical Characterization of N-Acetyllactosamine Heptaacetate: A Technical Guide
Biophysical Characterization of N-Acetyllactosamine Heptaacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyllactosamine (LacNAc) is a fundamental disaccharide unit integral to a wide array of glycoconjugates, including N-linked and O-linked glycans, as well as glycolipids. The fully acetylated derivative, N-Acetyllactosamine heptaacetate, serves as a crucial intermediate in synthetic carbohydrate chemistry and as a valuable tool for studying glycan-protein interactions. Its peracetylated nature renders it soluble in organic solvents, facilitating its use in various chemical modifications and biophysical analyses. This technical guide provides a comprehensive overview of the biophysical characteristics of N-Acetyllactosamine heptaacetate, detailed experimental protocols for its characterization, and insights into its chemical synthesis and purification.
Physicochemical Properties
N-Acetyllactosamine heptaacetate is a white crystalline solid. Its fundamental properties are summarized in the table below. Peracetylation of sugars, such as in N-Acetyllactosamine heptaacetate, generally leads to their solubility in a range of organic solvents, including dimethyl sulfoxide (B87167) (DMSO), and even in liquid and supercritical carbon dioxide.
| Property | Value |
| Molecular Formula | C28H39NO18 |
| Molecular Weight | 677.61 g/mol |
| Melting Point | 213-217 °C |
| CAS Numbers | 73208-61-4, 36954-63-9 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of oligosaccharides in solution. For N-Acetyllactosamine heptaacetate, 1H and 13C NMR spectra would provide key information on the anomeric configuration, glycosidic linkage, and the disposition of the acetyl groups.
Expected ¹H NMR Spectral Features: The proton NMR spectrum is expected to show distinct signals for the anomeric protons, the ring protons, and the methyl protons of the seven acetyl groups. The chemical shifts and coupling constants of the anomeric protons are particularly diagnostic of the glycosidic linkage and the stereochemistry at the anomeric centers.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum will display resonances for each of the carbon atoms in the disaccharide backbone and the carbonyl and methyl carbons of the acetyl groups. The chemical shifts of the anomeric carbons and the carbons involved in the glycosidic linkage are of primary importance for structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of N-Acetyllactosamine heptaacetate, which aids in confirming its identity and structure.
Expected Mass Spectrum Features: In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be detected as adducts, such as [M+Na]+ or [M+H]+. Fragmentation analysis (MS/MS) would reveal characteristic losses of acetyl groups and cleavage of the glycosidic bond, providing further structural insights.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in N-Acetyllactosamine heptaacetate.
Expected IR Spectral Features: The IR spectrum is expected to show strong absorption bands corresponding to the stretching vibrations of the carbonyl groups (C=O) of the acetate (B1210297) esters, typically in the region of 1735-1750 cm⁻¹. Other characteristic bands would include C-O stretching vibrations of the esters and the glycosidic linkage, and C-H stretching and bending vibrations of the sugar rings and acetyl methyl groups.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and key analytical techniques used in the characterization of N-Acetyllactosamine heptaacetate.
Synthesis of N-Acetyllactosamine Heptaacetate
The synthesis of N-Acetyllactosamine heptaacetate typically involves the peracetylation of N-Acetyllactosamine.
Materials:
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N-Acetyllactosamine
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Acetic anhydride (B1165640)
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Pyridine (B92270) (as solvent and catalyst) or another suitable catalyst such as sodium acetate.
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Stirring apparatus
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Reaction vessel
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Ice bath
Procedure:
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Dissolve N-Acetyllactosamine in pyridine in a reaction vessel.
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Cool the solution in an ice bath.
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Slowly add acetic anhydride to the cooled solution with constant stirring.
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Allow the reaction to proceed at room temperature overnight or until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding ice-water.
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Extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
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Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification by High-Performance Liquid Chromatography (HPLC)
The crude N-Acetyllactosamine heptaacetate can be purified using normal-phase HPLC.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a UV detector.
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Column: A silica-based normal-phase column.
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Mobile Phase: A gradient of ethyl acetate in hexanes is commonly used. The exact gradient will need to be optimized.
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Detection: UV detection at a wavelength where the acetyl groups have some absorbance (e.g., ~210 nm).
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Sample Preparation: Dissolve the crude product in a small amount of the initial mobile phase.
Procedure:
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Equilibrate the column with the initial mobile phase.
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Inject the sample onto the column.
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Run the gradient program to separate the components.
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Collect the fractions corresponding to the main product peak.
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Analyze the collected fractions for purity by analytical HPLC or TLC.
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Combine the pure fractions and evaporate the solvent to obtain the purified N-Acetyllactosamine heptaacetate.
NMR Spectroscopy Analysis
Sample Preparation:
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Dissolve 5-10 mg of purified N-Acetyllactosamine heptaacetate in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d6, or DMSO-d6).
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Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
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Acquire 1D ¹H and ¹³C NMR spectra.
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For complete structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy) to establish proton-proton couplings within each sugar ring, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for confirming the glycosidic linkage.
Mass Spectrometry Analysis
Sample Preparation:
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Prepare a dilute solution of the purified compound in a suitable solvent for ESI or MALDI mass spectrometry (e.g., methanol (B129727) or acetonitrile).
Data Acquisition:
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Acquire a full scan mass spectrum to determine the molecular weight.
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Perform MS/MS analysis on the parent ion to obtain fragmentation data for structural confirmation.
Infrared Spectroscopy Analysis
Sample Preparation:
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Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
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Alternatively, a thin film can be cast from a solution of the compound onto a suitable IR-transparent window (e.g., NaCl or KBr plates).
Data Acquisition:
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Record the IR spectrum over the range of 4000-400 cm⁻¹.
Crystallization for X-ray Crystallography
Obtaining single crystals of N-Acetyllactosamine hettaacetate is a prerequisite for determining its three-dimensional structure by X-ray crystallography.
Procedure:
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Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol (B145695) or ethyl acetate).
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Slowly cool the solution to room temperature and then to a lower temperature (e.g., 4 °C) to induce crystallization.
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Alternatively, vapor diffusion methods can be employed, where a solution of the compound is allowed to slowly equilibrate with a non-solvent vapor.
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Once crystals are formed, they can be isolated by filtration, washed with a cold solvent, and dried.
Signaling Pathways and Biological Relevance
While N-Acetyllactosamine hettaacetate is primarily a synthetic compound, its core structure, N-Acetyllactosamine, is a key component of numerous biologically significant glycans. These glycans are involved in a multitude of cellular processes, including cell-cell recognition, cell adhesion, and immune responses. For instance, chains of repeating LacNAc units, known as poly-N-acetyllactosamine, are found on the surface of many cells and are recognized by various lectins, such as galectins. The interaction of galectins with poly-N-acetyllactosamine chains can modulate various signaling pathways that control cell growth, differentiation, and apoptosis.
The diagram below illustrates a generalized workflow for the synthesis and characterization of N-Acetyllactosamine hettaacetate.
Caption: Workflow for the synthesis and biophysical characterization of N-Acetyllactosamine heptaacetate.
The following diagram illustrates the logical relationship between the analytical techniques and the information obtained for structural elucidation.
Caption: Interplay of analytical techniques for the structural elucidation of N-Acetyllactosamine heptaacetate.
